

An In-depth Technical Guide to (4-Ethylphenyl)acetic acid

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Compound of Interest

Compound Name: (4-Ethylphenyl)acetic acid

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **(4-Ethylphenyl)acetic acid**, a key intermediate in organic synthesis and a building block for pharmaceutical compounds. This document details its chemical and physical properties, provides experimentally derived protocols for its synthesis and purification, and outlines expected spectroscopic data for its characterization. The content is intended to support researchers and professionals in drug development and related scientific fields.

Chemical and Physical Properties

(4-Ethylphenyl)acetic acid, also known as 2-(4-ethylphenyl)acetic acid, is a carboxylic acid derivative of ethylbenzene. Its fundamental properties are summarized in the table below.

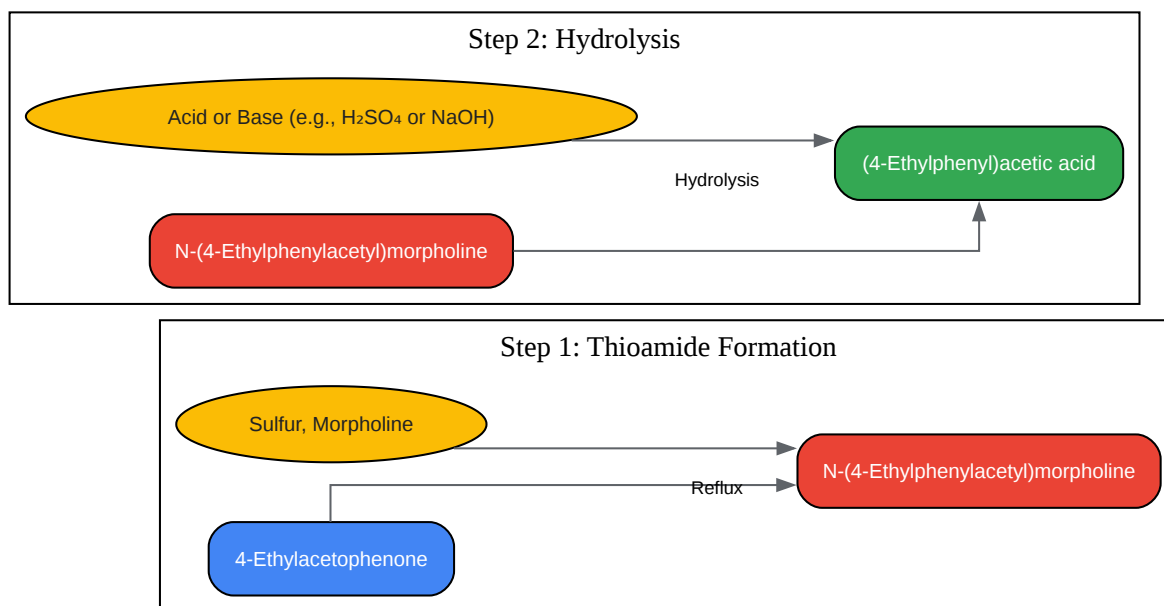
Property	Value	Reference
CAS Number	14387-10-1	[1][2][3]
Molecular Formula	C ₁₀ H ₁₂ O ₂	[1][2][3]
Molecular Weight	164.20 g/mol	[1][3]
Boiling Point	289.2 ± 9.0 °C at 760 mmHg	[1]
Density	1.1 ± 0.1 g/cm ³	[1]
Flash Point	186.4 ± 13.9 °C	[1]
Appearance	White to off-white solid	
Solubility	Soluble in organic solvents such as ethanol, methanol, and dichloromethane. Sparingly soluble in water.	

Synthesis of (4-Ethylphenyl)acetic acid

Two common synthetic routes for the preparation of **(4-Ethylphenyl)acetic acid** are the Willgerodt-Kindler reaction starting from 4-ethylacetophenone and the hydrolysis of 4-ethylbenzyl cyanide.

Willgerodt-Kindler Reaction

This method involves the reaction of an aryl alkyl ketone with sulfur and a secondary amine, such as morpholine, to form a thioamide, which is subsequently hydrolyzed to the carboxylic acid.



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Caption: Willgerodt-Kindler reaction workflow for the synthesis of **(4-Ethylphenyl)acetic acid**.

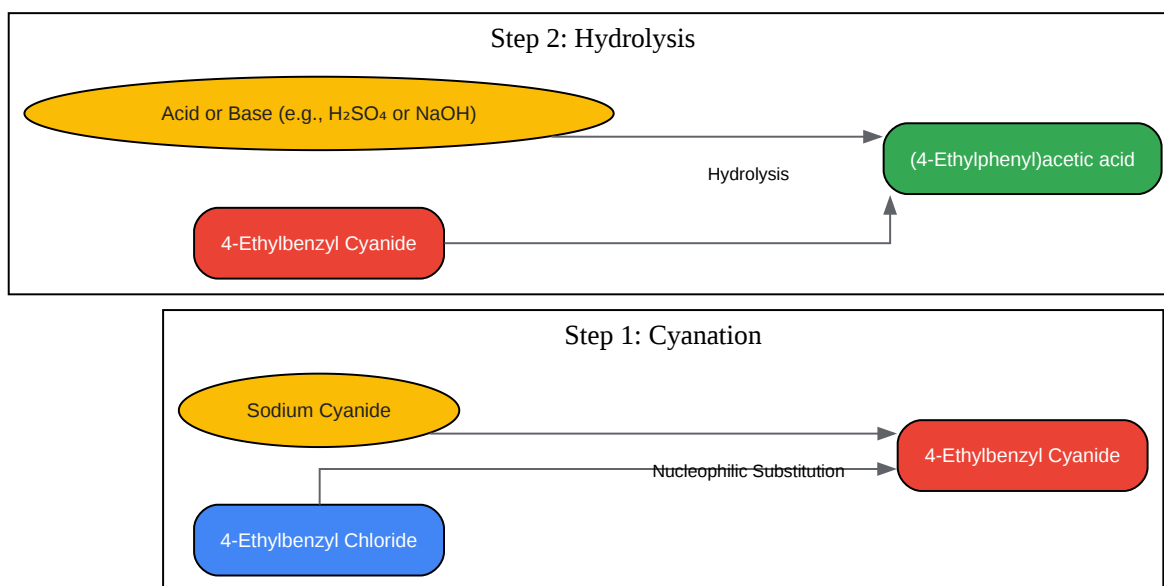
Experimental Protocol:

- Thioamide Formation: In a round-bottom flask equipped with a reflux condenser, combine 4-ethylacetophenone (1 equivalent), sulfur (2.5 equivalents), and morpholine (3 equivalents).
- Heat the mixture to reflux and maintain for 12-16 hours.
- Cool the reaction mixture and pour it into a beaker of cold water.
- The solid thioamide intermediate will precipitate. Collect the solid by vacuum filtration and wash with cold water.
- Hydrolysis: Suspend the crude thioamide in a solution of 10% sodium hydroxide or 20% sulfuric acid.

- Heat the mixture to reflux and maintain for 4-6 hours until the solid has dissolved and the evolution of ammonia (if using a base) ceases.
- Cool the reaction mixture to room temperature.
- If basic hydrolysis was performed, acidify the solution with concentrated hydrochloric acid until a pH of 1-2 is reached.
- The crude **(4-Ethylphenyl)acetic acid** will precipitate. Collect the solid by vacuum filtration and wash with cold water.

Hydrolysis of 4-Ethylbenzyl Cyanide

This two-step process involves the synthesis of 4-ethylbenzyl cyanide from 4-ethylbenzyl chloride, followed by hydrolysis to the carboxylic acid.



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Caption: Synthesis of **(4-Ethylphenyl)acetic acid** via hydrolysis of 4-ethylbenzyl cyanide.

Experimental Protocol:

- Synthesis of 4-Ethylbenzyl Cyanide: In a round-bottom flask, dissolve 4-ethylbenzyl chloride (1 equivalent) in a suitable solvent such as ethanol or DMSO.
- Add a solution of sodium cyanide (1.1 equivalents) in water to the flask.
- Heat the reaction mixture to reflux for 4-6 hours.
- After cooling, pour the reaction mixture into water and extract the product with an organic solvent like diethyl ether or ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-ethylbenzyl cyanide.
- Hydrolysis: Combine the crude 4-ethylbenzyl cyanide with a 20% aqueous solution of sulfuric acid or sodium hydroxide.
- Heat the mixture to reflux for 8-12 hours.
- Cool the reaction mixture. If basic hydrolysis was used, acidify with concentrated hydrochloric acid to a pH of 1-2.
- The product will precipitate. Collect the solid by vacuum filtration and wash with cold water.

Purification

The crude **(4-Ethylphenyl)acetic acid** can be purified by recrystallization or column chromatography.

Recrystallization

Experimental Protocol:

- Dissolve the crude solid in a minimum amount of a hot solvent mixture, such as ethanol/water or toluene.

- If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
- Filter the hot solution through a fluted filter paper to remove the charcoal and any other insoluble impurities.
- Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
- Dry the crystals in a vacuum oven.

Column Chromatography

Experimental Protocol:

- Prepare a silica gel column using a slurry packing method with a non-polar solvent like hexane.
- Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
- Load the sample onto the top of the silica gel column.
- Elute the column with a solvent system of increasing polarity, for instance, a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing to 20%).
- Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the desired product.
- Combine the pure fractions and remove the solvent under reduced pressure to yield the purified **(4-Ethylphenyl)acetic acid**.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for **(4-Ethylphenyl)acetic acid**.

Technique	Expected Data
^1H NMR	δ (ppm): ~1.2 (t, 3H, $-\text{CH}_2\text{CH}_3$), ~2.6 (q, 2H, $-\text{CH}_2\text{CH}_3$), ~3.6 (s, 2H, $-\text{CH}_2\text{COOH}$), ~7.1-7.2 (m, 4H, Ar-H), ~11-12 (br s, 1H, $-\text{COOH}$)
^{13}C NMR	δ (ppm): ~15 (CH_3), ~28 (CH_2), ~40 (CH_2COOH), ~128 (Ar-CH), ~130 (Ar-CH), ~135 (Ar-C), ~143 (Ar-C), ~178 (C=O)
FTIR	ν (cm^{-1}): ~2500-3300 (broad, O-H stretch of carboxylic acid), ~2970 (C-H stretch, alkyl), ~1700 (strong, C=O stretch of carboxylic acid), ~1610, 1515, 1450 (C=C stretch, aromatic)
Mass Spec.	m/z : 164 (M^+), 119 ($[\text{M}-\text{COOH}]^+$), 91 ($[\text{C}_7\text{H}_7]^+$, tropylium ion)

Applications in Drug Development

Phenylacetic acid and its derivatives are valuable scaffolds in medicinal chemistry. They are known to exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties. **(4-Ethylphenyl)acetic acid** can serve as a starting material for the synthesis of more complex molecules with potential therapeutic applications. For instance, it can be a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) or other biologically active compounds. Its structural motif is found in various pharmacologically active agents.

Safety and Handling

(4-Ethylphenyl)acetic acid is an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. In case of contact, rinse the affected area with copious amounts of water. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

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References

- 1. (4-Ethylphenyl)acetic acid | CAS#:14387-10-1 | Chemsrcc [chemsrc.com]
- 2. (4-Ethylphenyl)acetic acid [oakwoodchemical.com]
- 3. (4-Ethylphenyl)acetic acid | C₁₀H₁₂O₂ | CID 84403 - PubChem [pubchem.ncbi.nlm.nih.gov]
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